![molecular formula C18H31NO5 B15207992 7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid CAS No. 89248-92-0](/img/structure/B15207992.png)
7-[3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound with a unique structure that includes a cyclopentyl group, a hydroxypropyl chain, and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include cyclopentanone, hydroxypropyl bromide, and various catalysts to facilitate the formation of the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The cyclopentyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield a carboxylic acid, while reduction of the oxo group can yield a hydroxyl group .
科学的研究の応用
7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazolidinone ring and hydroxypropyl group are key functional groups that contribute to its activity. These groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 7-(3,3,3-Trifluoropropoxy)heptanoic acid
- 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-5-hydroxy-2-oxo-2,3-dihydro-1H-imidazol-4-yl)heptanoic acid
Uniqueness
Compared to similar compounds, 7-(3-(3-Cyclopentyl-3-hydroxypropyl)-2-oxooxazolidin-4-yl)heptanoic acid is unique due to its specific combination of functional groups and structural features.
特性
CAS番号 |
89248-92-0 |
|---|---|
分子式 |
C18H31NO5 |
分子量 |
341.4 g/mol |
IUPAC名 |
7-[3-(3-cyclopentyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H31NO5/c20-16(14-7-5-6-8-14)11-12-19-15(13-24-18(19)23)9-3-1-2-4-10-17(21)22/h14-16,20H,1-13H2,(H,21,22) |
InChIキー |
AGXIDBAPGIUKBM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CCN2C(COC2=O)CCCCCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
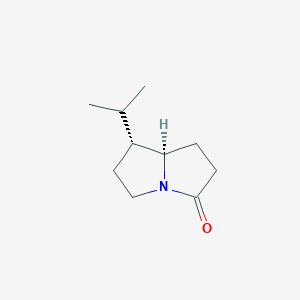

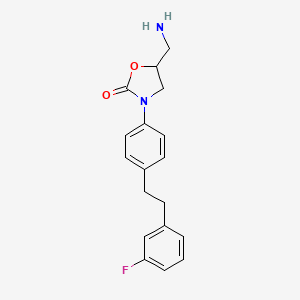




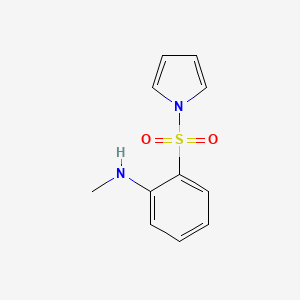
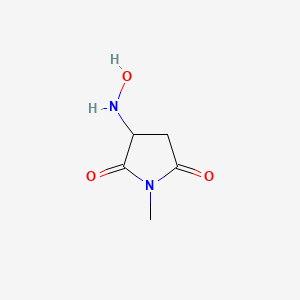
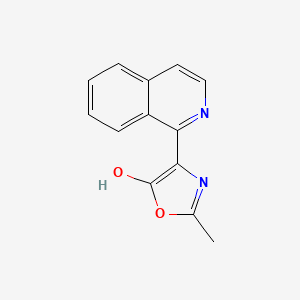
![3-(4-(Chloromethyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15207977.png)


